11-cis-Retinoic Acid Methyl Ester
Overview
Description
“11-cis-Retinoic Acid Methyl Ester” is a derivative of vitamin A . It is a vital metabolite that plays a prominent role in embryological advancement and cellular differentiation . The molecular formula of “this compound” is C21H30O2 .
Synthesis Analysis
The synthesis of “this compound” involves the enzyme multifunctional acyltransferase (MFAT), which has been identified as the 11-cis-specific retinyl-ester synthase in retinal Müller cells . MFAT exhibits much higher catalytic efficiency as a synthase of 11-cis-retinyl esters versus other retinyl-ester isomers .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ .Chemical Reactions Analysis
The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE). 11-cis-Retinal is coupled to opsins in both rod and cone photoreceptor cells and is photo-isomerized to all-trans-retinal by light .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 314.4617 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Visual Function and Retinoid Metabolism
Role in Vision and Retinoid Metabolism 11-cis-Retinoic Acid Methyl Ester, through its derivative 11-cis-retinal, serves as the chromophore in visual pigments. This chromophore plays a crucial role in the phototransduction process, where light is converted into electrical signals by the retina. The metabolism of 11-cis-retinal and its esters is integral to the visual cycle, ensuring continuous regeneration of the visual pigment rhodopsin, essential for vision in low-light conditions. The process involves a series of enzymatic reactions that convert dietary vitamin A into 11-cis-retinal, highlighting the importance of retinoid metabolism in maintaining visual function and health (Lidén & Eriksson, 2006).
Enzymatic Activities and Retinoid Cycling Research has illuminated the role of various enzymes in the conversion of retinol into its active derivatives, including the isomerization and oxidation of retinol to produce 11-cis-retinal. These enzymatic activities are critical for the biosynthesis of the visual chromophore and the regulation of gene expression through retinoid signaling pathways. The identification and characterization of retinol dehydrogenases and other enzymes involved in retinoid metabolism provide insights into the complex mechanisms that support vision and retinoid homeostasis (Driessen et al., 2000).
Therapeutic Applications
Retinal Degenerative Diseases The understanding of retinoid metabolism and the visual cycle has paved the way for exploring therapeutic strategies for retinal degenerative diseases. By manipulating the visual cycle and retinoid metabolism, researchers aim to develop treatments that can slow the progression of diseases like retinitis pigmentosa and age-related macular degeneration. These strategies may involve the modulation of enzyme activities or the use of retinoid derivatives to replenish or mimic the function of visual chromophores (Perusek & Maeda, 2013).
Safety and Hazards
Future Directions
Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . Future directions include the exploration of the ways of targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .
Mechanism of Action
Target of Action
The primary target of 11-cis-Retinoic Acid Methyl Ester, also known as (11cis)-O~15~-Methylretinoic acid, is the retinoic acid receptors (RARs). These receptors are part of the nuclear receptor family and play crucial roles in regulating gene expression .
Mode of Action
The compound interacts with its targets, the RARs, by binding to them. This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor. The RARs then bind to retinoic acid response elements in the promoters of different genes, influencing their expression .
Biochemical Pathways
The compound affects the retinoid signaling pathway. This pathway plays a key role in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s interaction with RARs influences the expression of genes involved in these processes.
Pharmacokinetics
They can also be stored in the body in relatively high levels
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of processes regulated by the retinoid signaling pathway. These effects include influencing cell differentiation and proliferation, immune response, and visual processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability can be affected by light, heat, oxygen, moisture, and pH . Additionally, the compound’s action can be influenced by the individual’s diet, as vitamin A must be acquired from the diet
Biochemical Analysis
Biochemical Properties
11-cis-Retinoic Acid Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the visual cycle, a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal, the inherent visual chromophore indispensable for vision . The enzymes that metabolize Vitamin A to retinoic acid include retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Cellular Effects
This compound influences various cellular processes. It plays a crucial role in cell differentiation, gene expression, and cellular metabolism . It is known to regulate the expression of target genes via activation of nuclear retinoid receptors .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into 11-cis-retinal, a light-sensitive molecule, and into all-trans retinoic acid .
Metabolic Pathways
This compound is involved in the retinoid cycle, a metabolic pathway that regenerates 11-cis-retinal . This pathway involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is likely to interact with transporters or binding proteins, affecting its localization or accumulation .
Properties
IUPAC Name |
methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JIWRVPIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858369 | |
Record name | (11cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25428-67-5 | |
Record name | (11cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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